molecular formula C10H12N2O B2828084 2-Amino-2,3-dihydro-1H-indene-2-carboxamide CAS No. 215094-94-3

2-Amino-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B2828084
CAS No.: 215094-94-3
M. Wt: 176.219
InChI Key: SYVNOQNYJLAPSG-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-indene-2-carboxamide is a chemical compound that belongs to the class of aminoindanes. These compounds are characterized by the presence of an amino group attached to the indane structure.

Mechanism of Action

Target of Action

2-Aminoindane-2-carboxamide, also known as 2-Aminoindane-2-carboxamide or 2-amino-1,3-dihydroindene-2-carboxamide, is a research chemical with applications in neurologic disorders and psychotherapy . The compound’s primary targets are the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) . These transporters play a crucial role in the reuptake of norepinephrine and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .

Mode of Action

The compound acts as a selective substrate for NET and DAT . It binds to these transporters and inhibits their function, leading to an increase in the concentration of norepinephrine and dopamine in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of post-synaptic neurons .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoindane-2-carboxamide primarily involve the norepinephrine and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, the compound affects various downstream effects related to mood, cognition, and motor control .

Pharmacokinetics

It is known that the compound is administered orally . The onset of the desired effects is reported to occur within 10–30 minutes , with an overall duration lasting 1–4 hours .

Result of Action

The molecular and cellular effects of 2-Aminoindane-2-carboxamide’s action primarily involve the enhancement of norepinephrine and dopamine neurotransmission . This can lead to various physiological and psychological effects, including increased alertness, euphoria, and changes in perception .

Action Environment

The action, efficacy, and stability of 2-Aminoindane-2-carboxamide can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the specific context in which the compound is used . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxamide can be achieved through the dialkylation of a nucleophilic glycine equivalent. This method involves the use of a Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) and o-dibromoxylylene. The first step, monoalkylation of PAAP with o-dibromoxylylene, is conducted under phase-transfer conditions, yielding the corresponding complex. This intermediate is then cyclized under homogeneous conditions (DMF, NaO-t-Bu) to give the product in high chemical yield .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product. For example, amidation reactions can be catalyzed or non-catalyzed, with pyridinium salts being used to transform carboxylic acid substrates into carboxamides .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, amidation reactions yield carboxamides, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Comparison with Similar Compounds

2-Amino-2,3-dihydro-1H-indene-2-carboxamide is structurally related to other aminoindanes, such as 5-iodo-2-aminoindane, 5,6-methylenedioxy-2-aminoindane, and 5-methoxy-6-methyl-2-aminoindane. These compounds share similar pharmacological profiles but differ in their specific effects and applications. For example, 5-iodo-2-aminoindane has been studied for its potential use in psychotherapy, while 5,6-methylenedioxy-2-aminoindane is known for its empathogenic effects .

Conclusion

This compound is a versatile compound with potential applications in various fields, including medicine and neuroscience. Its unique structure and interactions with neurotransmitter transporters make it a valuable candidate for further research and development.

Properties

IUPAC Name

2-amino-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,12H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNOQNYJLAPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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